molecular formula C24H20ClN5O B588368 N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine CAS No. 796738-74-4

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine

Cat. No.: B588368
CAS No.: 796738-74-4
M. Wt: 429.908
InChI Key: WWUHMRAFZSYAQR-UHFFFAOYSA-N
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Description

“N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine” is an intermediate in the preparation of Imatinib impurities . It is also known by other synonyms such as “4-(ChloroMethyl)-N-[3-Methyl-4-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]benzaMide” and "Benzamide, 4-(chloromethyl)-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]" .


Synthesis Analysis

The compound is used in the synthesis of Imatinib and its intermediates . A novel synthesis method has been developed for Imatinib and two of its intermediates . The synthesis involves nucleophilic substitution, reduction, and condensation reactions .


Molecular Structure Analysis

The molecular formula of the compound is C24H20ClN5O, and its molecular weight is 429.90 .


Chemical Reactions Analysis

The compound is involved in the synthesis of Imatinib and its intermediates . The synthesis process includes nucleophilic substitution, reduction, and condensation reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 429.90200 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Future Directions

The compound is an intermediate in the synthesis of Imatinib and its intermediates . As Imatinib is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases and is used in the treatment of chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other types of cancer , the future directions of this compound may be associated with the development of these drugs.

Properties

IUPAC Name

4-(chloromethyl)-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O/c1-16-13-20(28-23(31)18-6-4-17(14-25)5-7-18)8-9-21(16)29-24-27-12-10-22(30-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUHMRAFZSYAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700738
Record name 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796738-74-4
Record name 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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